molecular formula C10H15NO B8678149 Benzenemethanol, 4-(3-aminopropyl)-

Benzenemethanol, 4-(3-aminopropyl)-

Cat. No.: B8678149
M. Wt: 165.23 g/mol
InChI Key: GRCGXANQOSALLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzenemethanol, 4-(3-aminopropyl)-, is a benzyl alcohol derivative featuring a 3-aminopropyl substituent at the para position of the benzene ring. Such properties make it relevant in organic synthesis, biosensor technology, or pharmaceutical intermediates, as seen in related compounds used in sensing applications .

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

[4-(3-aminopropyl)phenyl]methanol

InChI

InChI=1S/C10H15NO/c11-7-1-2-9-3-5-10(8-12)6-4-9/h3-6,12H,1-2,7-8,11H2

InChI Key

GRCGXANQOSALLR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCCN)CO

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The table below compares key attributes of Benzenemethanol, 4-(3-aminopropyl)-, with structurally similar compounds:

Compound Name CAS Number Molecular Formula Substituents Key Properties Applications/Notes
Benzenemethanol, 4-(3-aminopropyl)- Not available C₉H₁₃NO (inferred) Para 3-aminopropyl High polarity due to amine; potential solubility in polar solvents Likely used in biosensors or as a linker
p-Isopropylbenzyl alcohol 536-60-7 C₁₀H₁₄O Para isopropyl Lower polarity; hydrophobic; used in fragrances RIFM safety data available
Benzenemethanol, α-(3-chloropropyl)-4-fluoro- 51787-80-5 C₁₀H₁₁ClF 3-chloropropyl, 4-fluoro Electrophilic halogen groups; reactive in substitution reactions Intermediate in organic synthesis
Benzenemethanol, α-(aminomethyl)-2,4-dichloro 88965-93-9 C₈H₉Cl₂NO Aminomethyl, dichloro substituents Enhanced acidity due to electron-withdrawing Cl groups; potential antimicrobial activity Pharmaceutical research
Benzenemethanol, a-(2-amino-1-methylethyl)-4-methyl- 4150-91-8 C₁₃H₂₁NO Branched aminoalkyl, methyl Steric hindrance from branching; reduced solubility compared to linear analogs Studied for chiral chemistry

Functional Group Impact

  • Aminoalkyl vs. Alkyl Substituents: The 3-aminopropyl group in the target compound increases hydrophilicity and reactivity compared to non-polar groups like isopropyl (e.g., p-Isopropylbenzyl alcohol) . This makes it more suitable for aqueous-phase reactions or biological applications.
  • Halogenated Derivatives : Compounds with chloro or fluoro substituents (e.g., 51787-80-5) exhibit greater electrophilicity, favoring reactions like nucleophilic substitution, whereas the amine group in the target compound may participate in Schiff base formation or coordination chemistry .
  • Branched vs. Linear Chains: Branched aminoalkyl groups (e.g., 4150-91-8) introduce steric effects that hinder molecular interactions, unlike the linear 3-aminopropyl chain, which offers flexibility in binding or self-assembly processes .

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